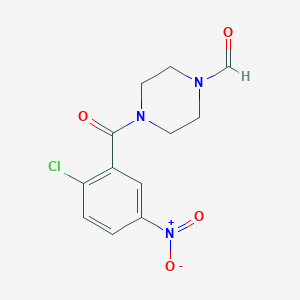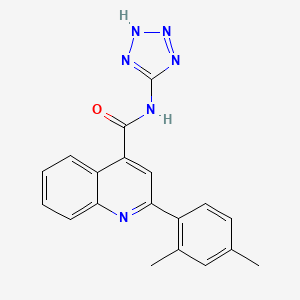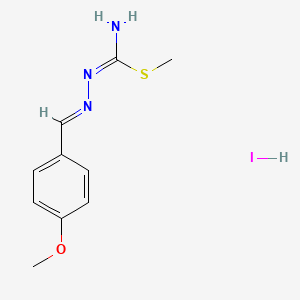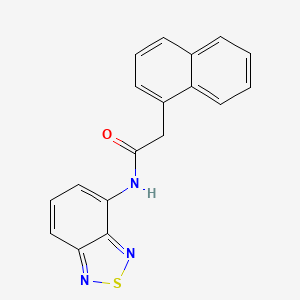
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a piperazine derivative that possesses a nitro and chloro substituent on the benzene ring. The synthesis of this compound involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent.
Mechanism of Action
The mechanism of action of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed that the nitro and chloro substituents on the benzene ring play a crucial role in its biological activity. The nitro group is known to exhibit antibacterial and antifungal activity by interfering with the electron transport chain in microorganisms. The chloro group is also known to enhance the antibacterial and antifungal activity of the compound by increasing its lipophilicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde have been extensively studied. This compound has been shown to inhibit the growth of various microorganisms by interfering with their electron transport chain. It has also been reported to induce apoptosis in cancer cells by activating caspase-mediated pathways. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde in lab experiments include its high yield and purity, potent antibacterial and antifungal activity, and low toxicity towards normal cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde. One potential direction is the optimization of its chemical structure to enhance its biological activity and pharmacokinetics. Another direction is the development of new drugs based on the scaffold of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.
Synthesis Methods
The synthesis of 4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde involves the reaction of 2-chloro-5-nitrobenzoic acid with piperazine in the presence of a suitable reagent. The reaction is carried out under reflux conditions for a specific period of time, and the resulting product is purified by recrystallization. The yield of this synthesis method is reported to be high, and the purity of the final product is also high.
Scientific Research Applications
4-(2-chloro-5-nitrobenzoyl)-1-piperazinecarbaldehyde has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent antibacterial and antifungal activity against a wide range of microorganisms. It has also been reported to possess anticancer activity against various cancer cell lines. Moreover, this compound has been studied for its potential as a scaffold for the development of new drugs.
properties
IUPAC Name |
4-(2-chloro-5-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c13-11-2-1-9(16(19)20)7-10(11)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCUIZKNCAFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-5-nitrophenyl)carbonyl]piperazine-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)

![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)


![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)